molecular formula C10H11FN2 B3180453 1H-Indole-1-ethanamine, 5-fluoro- CAS No. 169673-84-1

1H-Indole-1-ethanamine, 5-fluoro-

Cat. No. B3180453
CAS RN: 169673-84-1
M. Wt: 178.21 g/mol
InChI Key: UEPNGPGBALZHNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Molecular Structure Analysis

The molecular formula of “1H-Indole-1-ethanamine, 5-fluoro-” is C10H11FN2 . The molecular weight is 178.21 . The structure is available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Indole Synthesis and Classification

Indoles, including derivatives like 1H-Indole-1-ethanamine, 5-fluoro-, play a crucial role in organic chemistry due to their presence in various bioactive compounds. Synthesis methods for indoles have evolved, with new approaches being developed to expand their application in medicinal chemistry. These synthesis techniques are crucial for creating indole-based compounds with potential therapeutic applications. The classification of indole synthesis methods offers a structured framework to understand and innovate within this domain, highlighting the strategic approaches to constructing the indole nucleus and facilitating the exploration of new synthetic routes (Taber & Tirunahari, 2011).

Indole Derivatives: Medicinal and Biological Applications

The medicinal and biological significance of indole derivatives is well-documented. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This diversity makes them valuable in drug development, providing a foundation for designing new therapeutic agents. The comprehensive exploration of indoles' chemistry and biology underscores their potential in addressing various health conditions and diseases (Ali, Dar, Pradhan, & Farooqui, 2013).

Umpolung Strategies for Indole Functionalization

Innovative umpolung strategies, which involve reversing the typical electronic demand of reactive sites on indoles, have opened new avenues for C2-functionalization of indole compounds. These methods allow for the creation of indole derivatives that were previously challenging to synthesize, expanding the utility of indoles in pharmaceutical chemistry. The development and application of umpolung strategies for indole functionalization demonstrate the ongoing advancements in synthesizing complex indole-based structures (Deka, Deb, & Baruah, 2020).

Fluorinated Indoles in Molecular Imaging and Drug Development

The incorporation of fluorine into indole derivatives has significant implications for their pharmacological properties. Fluorinated compounds, including indoles, are explored for their potential in cancer diagnosis and therapy, offering insights into their metabolic fate and therapeutic efficacy. The review of fluorophores' toxicity highlights the careful consideration required in developing fluorinated indole-based probes for molecular imaging, demonstrating the balance between beneficial properties and potential risks (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009).

Safety and Hazards

The safety data sheet for a similar compound, “1H-Indole-3-ethanamine, 5-fluoro-, hydrochloride (1:1)”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Proper personal protective equipment should be used when handling this compound .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1H-Indole-1-ethanamine, 5-fluoro-” could be of interest for future research and development in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 1H-Indole-1-ethanamine, 5-fluoro- are multiple receptors to which it binds with high affinity . The indole scaffold is found in many important synthetic drug molecules, making it a valuable treatment option .

Mode of Action

The compound interacts with its targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The mode of action varies depending on the nature of the substitutions in the indole sulfonamide moiety .

Biochemical Pathways

The affected biochemical pathways depend on the specific biological activity of the compound. For example, in its antiviral activity, the compound has been shown to have inhibitory activity against influenza A and Coxsackie B4 virus . The compound’s influence on these pathways leads to downstream effects that contribute to its overall biological activity.

Pharmacokinetics

The electrochemical properties of indole derivatives, including this compound, have been investigated . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific biological activity. For instance, in its antiviral activity, the compound has been shown to inhibit the replication of certain viruses . Additionally, some derivatives of the compound have shown anti-inflammatory and analgesic activities .

properties

IUPAC Name

2-(5-fluoroindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-3,5,7H,4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPNGPGBALZHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCN)C=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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